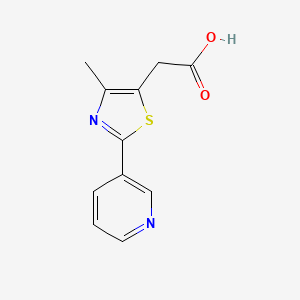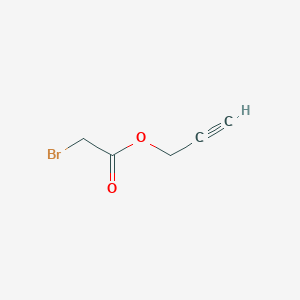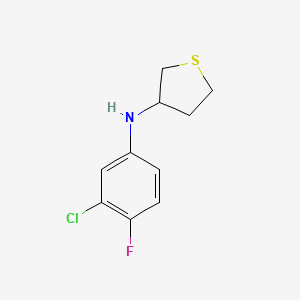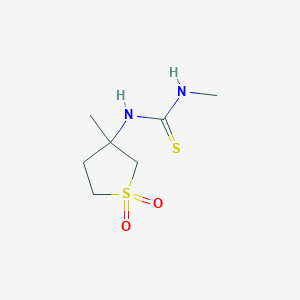
5-Thiazoleacetic acid, 4-methyl-2-(3-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Thiazoleacetic acid, 4-methyl-2-(3-pyridinyl)- is a heterocyclic compound that contains both a thiazole ring and a pyridine ring The thiazole ring is a five-membered ring containing sulfur and nitrogen atoms, while the pyridine ring is a six-membered ring containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazoleacetic acid, 4-methyl-2-(3-pyridinyl)- typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate thioamides with α-haloketones under basic conditions to form the thiazole ring. The pyridine ring can then be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance the efficiency and yield of the process. Additionally, purification techniques like crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Thiazoleacetic acid, 4-methyl-2-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Substitution: Both the thiazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted thiazole and pyridine derivatives.
Scientific Research Applications
5-Thiazoleacetic acid, 4-methyl-2-(3-pyridinyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Thiazoleacetic acid, 4-methyl-2-(3-pyridinyl)- depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiazole ring can interact with various biological targets, while the pyridine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Mercapto-4-methyl-5-thiazoleacetic acid
- 4-Methyl-2-mercaptothiazole-5-acetic acid
Uniqueness
5-Thiazoleacetic acid, 4-methyl-2-(3-pyridinyl)- is unique due to the presence of both thiazole and pyridine rings, which confer distinct chemical and biological properties
Properties
CAS No. |
31112-91-1 |
|---|---|
Molecular Formula |
C11H10N2O2S |
Molecular Weight |
234.28 g/mol |
IUPAC Name |
2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)acetic acid |
InChI |
InChI=1S/C11H10N2O2S/c1-7-9(5-10(14)15)16-11(13-7)8-3-2-4-12-6-8/h2-4,6H,5H2,1H3,(H,14,15) |
InChI Key |
RRPORQDCSXVSJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Piperidinecarboxylic acid, 1-[2-[4-(trifluoromethoxy)phenoxy]acetyl]-](/img/structure/B12115535.png)
![2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanamine](/img/structure/B12115537.png)
![4-[1-(4-Ethylphenyl)-1-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B12115539.png)

![(4E)-5-(3-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12115555.png)







![5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12115629.png)
![6-chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one](/img/structure/B12115631.png)
